RAR Subtype Binding Hierarchy: CH 55 vs. All-Trans Retinoic Acid (ATRA, RA) and Am80
In a direct filter binding assay using expressed RAR proteins, CH 55 displayed the highest affinity for RAR-α among the three tested ligands, with the rank order CH 55 > RA > Am80. For RAR-β, the order shifted to CH 55 > Am80 > RA [1]. This is a direct head-to-head comparison within the same experimental system, demonstrating that CH 55 outperforms both the natural ligand (RA) and a clinically used synthetic retinoid (Am80) in receptor engagement.
| Evidence Dimension | RAR subtype binding affinity rank order (filter binding assay) |
|---|---|
| Target Compound Data | CH 55: highest affinity for RAR-α (rank 1) and RAR-β (rank 1) |
| Comparator Or Baseline | All-trans retinoic acid (RA): rank 2 (RAR-α), rank 3 (RAR-β); Am80: rank 3 (RAR-α), rank 2 (RAR-β) |
| Quantified Difference | CH 55 > RA > Am80 (RAR-α); CH 55 > Am80 > RA (RAR-β) |
| Conditions | Filter binding assay using in vitro-expressed RAR-α and RAR-β proteins (Hashimoto et al., 1990) |
Why This Matters
Procurement of CH 55 is essential when the experimental objective requires maximal RAR-α and RAR-β engagement simultaneously, a profile not shared by ATRA or Am80.
- [1] Hashimoto Y, Kagechika H, Kawachi E, Shudo K. Expression of retinoic acid receptor genes and the ligand-binding selectivity of retinoic acid receptors (RAR's). Biochem Biophys Res Commun. 1990;166(3):1300-1307. doi:10.1016/0006-291x(90)91007-f. PMID: 2154975. View Source
